Ácidos carboxílicos de pirrolidina e derivados
Pyrrolidine carboxylic acids and their derivatives represent a diverse class of organic compounds with a broad range of applications in various industries. These compounds are characterized by the presence of pyrrolidine rings, which typically contain five atoms: nitrogen and oxygen heteroatoms alongside three carbon atoms. Pyrrolidine carboxylic acids exhibit unique structural properties that make them valuable intermediates in synthesis. They serve as key precursors for the production of pharmaceuticals, agrochemicals, and materials science products due to their ability to form stable esters, amides, and other functional groups. The derivatives of these compounds often possess enhanced or modified properties, including improved solubility, stability, or reactivity, making them indispensable in custom synthesis projects. Their structural flexibility also allows for the creation of molecules with specific biological activities, contributing to their significance in drug discovery and development processes.

Estrutura | Nome químico | CAS | MF |
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1214285-45-6 | C6H10ClNO2 | |
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3-methylpyrrolidine-1-carbonyl chloride | 1383776-61-1 | C6H10ClNO |
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1-Methyl-5-oxopyrrolidine-3-carbonyl chloride | 1291486-24-2 | C6H8ClNO2 |
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2-Pyrrolidinecarbothioicacid, (2S)- | 64369-68-2 | C5H9NOS |
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1-Pyrrolidinecarbonyl chloride, 2-(methoxymethyl)-, (2S)- (9CI) | 204580-51-8 | C7H12CLNO2 |
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1-Pyrrolidinecarbonylchloride, 2,5-dimethyl-, (2R,5R)- | 168253-01-8 | C7H12NOCl |
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2-(Trifluoromethyl)pyrrolidine-1-carbonyl chloride | 1383546-53-9 | C6H7ClF3NO |
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2-oxopyrrolidine-1-carbonyl chloride | 41341-01-9 | C5H6NO2Cl |
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1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride | 1181455-29-7 | C8H12ClNO2 |
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1-Pyrrolidinecarbonylchloride, 2-ethyl- | 89629-92-5 | C7H12NOCl |
Literatura Relacionada
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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